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molecular formula C11H11N3O2 B8295906 2-Nitro-6-(pyrrolidin-1-yl)benzonitrile

2-Nitro-6-(pyrrolidin-1-yl)benzonitrile

Cat. No. B8295906
M. Wt: 217.22 g/mol
InChI Key: YMAYPHMOBMUHRV-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

Prepared as in Example 90c from 2,6-dinitrobenzonitrile and pyrrolidin to give 2-nitro-6-(pyrrolidin-1-yl)benzonitrile which was used in the next step without any further purification. 1H NMR (400 MHz, DMSO-d6) δ 1.97-1.94 (m, 4H), 3.60-3.57 (m, 4H), 7.22 (d, J=8.0 Hz, 1H), 7.41 (d, J=6.8 Hz, 1H), 7.58 (t, J=8.0 Hz, 1H). MS 218 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]=1[C:6]#[N:7])([O-])=O.N1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[N+:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:4]([N:1]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:5]=1[C:6]#[N:7])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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